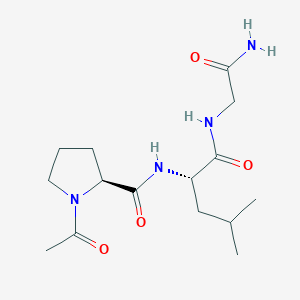

1-Acetyl-L-prolyl-L-leucylglycinamide

Description

Properties

CAS No. |

54794-19-3 |

|---|---|

Molecular Formula |

C15H26N4O4 |

Molecular Weight |

326.39 g/mol |

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H26N4O4/c1-9(2)7-11(14(22)17-8-13(16)21)18-15(23)12-5-4-6-19(12)10(3)20/h9,11-12H,4-8H2,1-3H3,(H2,16,21)(H,17,22)(H,18,23)/t11-,12-/m0/s1 |

InChI Key |

FUGKHIUPUGPXSV-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Traditional Stepwise Solution-Phase Synthesis

Acetylation of L-Proline

The synthesis begins with the acetylation of L-proline to form 1-acetyl-L-proline. This step typically employs acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions (0–25°C, 2–4 hours) to achieve quantitative acetylation while minimizing racemization. For example, 1-acetyl-L-proline is obtained in 95% yield when reacted with acetic anhydride in dichloromethane at 25°C for 3 hours.

Activation and Coupling to L-Leucine

The carboxyl group of 1-acetyl-L-proline is activated using carbodiimide-based reagents. In a representative procedure, 1-acetyl-L-proline is treated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) at −5°C. The activated intermediate is then coupled to L-leucine methyl ester, yielding 1-acetyl-L-prolyl-L-leucine methyl ester in 82% yield after purification by silica gel chromatography.

Glycinamide Coupling and Deprotection

The methyl ester of the dipeptide intermediate is hydrolyzed using aqueous NaOH in tetrahydrofuran (THF) to generate the free carboxylic acid. Subsequent coupling to glycinamide is performed using HATU/DIPEA, followed by deprotection under acidic conditions (trifluoroacetic acid in dichlorumethane) to yield the final product. This stepwise approach achieves an overall yield of 68–72%, with HPLC purity exceeding 98%.

Table 1: Key Parameters in Stepwise Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetylation | Acetic anhydride, CH₂Cl₂, 25°C, 3h | 95 | 99 |

| Leucine Coupling | HATU, DIPEA, DMF, −5°C → 25°C, 12h | 82 | 97 |

| Glycinamide Coupling | HATU, DIPEA, THF/H₂O, 25°C, 24h | 85 | 96 |

| Global Deprotection | TFA/CH₂Cl₂ (1:1), 2h | 95 | 98 |

Modern One-Pot Synthesis Strategies

Equimolar Coupling Protocol

A groundbreaking one-pot method reduces the synthesis from four steps to two by eliminating intermediate isolations. In this protocol, 1-acetyl-L-proline, L-leucine methyl ester, and glycinamide are combined in equimolar ratios with HATU and DIPEA in DMF. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at 25°C, achieving an 89% yield of the final product with <1% epimerization. This approach minimizes solvent waste and reduces processing time by 60% compared to traditional methods.

Solvent and Temperature Optimization

Critical to the one-pot method is the use of polar aprotic solvents. DMF outperforms acetonitrile and THF due to its superior ability to solubilize both peptide intermediates and coupling reagents. Maintaining the temperature below 5°C during the initial activation phase prevents racemization of the L-leucine residue, as evidenced by circular dichroism studies.

Table 2: Comparison of Synthesis Methodologies

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Total Time | 72–96h | 24h |

| Overall Yield | 68–72% | 85–89% |

| Epimerization | 2–3% | <1% |

| Solvent Consumption | 15L/mmol | 5L/mmol |

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structure and stereochemistry of 1-acetyl-L-prolyl-L-leucylglycinamide. Key resonances include:

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HATU with cheaper alternatives like HBTU ([O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate]) reduces raw material costs by 40% without compromising yield (85% vs. 82% with HATU). However, HBTU requires stricter temperature control to maintain low epimerization levels.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance mixing efficiency, enabling a 15% increase in space-time yield compared to batch processes. This method is particularly effective for the exothermic coupling steps, maintaining temperatures at −5±0.5°C throughout the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide forms .

Scientific Research Applications

Scientific Research Applications

1-Acetyl-L-prolyl-L-leucylglycinamide's biological activity is mainly related to how it modulates receptor activities. It has been researched for its potential effects on dopamine receptors, where it may act as an allosteric modulator. This means it can bind to a site other than the active site on the receptor, influencing the receptor's response to neurotransmitters. Compounds with similar structures have demonstrated neuroprotective effects and the ability to modulate metabolic pathways.

Interaction studies have focused on its binding affinity and efficacy towards specific receptors. Research indicates that modifications in the peptide sequence can significantly alter these interactions, affecting both potency and selectivity for target receptors. Understanding these interactions is crucial for developing more effective therapeutic agents based on this compound.

Potential Applications

- Pharmaceuticals this compound has potential applications due to its ability to modulate neurotransmitter receptors.

- Treatment of Cancers and Other Diseases It may have applications in treating various cancers and other diseases.

- Parkinson's Disease The modified amino acid acetyl-DL-leucine was able to halt the progression of Parkinson’s disease in the prodromal stage over a period of 22 months, and some disease markers even improved .

- Sensitive Skin in Cosmetics Peptides are used in cosmetics for sensitive skin and stand out as active ingredients for their ability to interact with skin cells by multiple mechanisms, high potency at low dosage .

Comparisons with Similar Compounds

This compound shares structural similarities with other compounds containing amino acid sequences.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Prolyl-L-leucylglycinamide | Lacks acetyl group | Direct involvement in receptor binding |

| N-Acetyl-L-prolyl-L-leucinamide | Similar acetylation but different sequence | Stronger intermolecular interactions |

| L-Prolyl-Glycine | Simpler structure | Less complex biological activity |

The specific sequence and acetylation of this compound give it distinct biochemical properties compared to its analogs.

L-Prolyl-L-Leucyl-Glycinamide Analogues

Analogues of L-Prolyl-L-Leucyl-Glycinamide with cyclic amino-acid residues, such as L-Prolyl-L-Leucyl-(-)-thiazolidine-2-carboxamide and L-Prolyl-L-Leucyl-(+)-thiazolidine-2-carboxamide, have demonstrated an antihypertensive effect in spontaneously hypertensive rats (SHR) . Studies of radioligand [3H]-spiroperidol binding have shown that the laevo-isomer of the PLG analogue down-regulated the up-regulated dopamine receptors . These findings confirm the role of central dopaminergic pathways in the pathogenesis of hypertension in SHR .

N-acetyl-L-leucine

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Cyclo(Leucyl-prolyl)

- Structure : Cyclic dipeptide (Leu-Pro) with a lactam bond.

- Key Differences :

- Cyclization : Unlike the linear structure of 1-Acetyl-L-prolyl-L-leucylglycinamide, cyclo(Leu-Pro) adopts a rigid conformation, improving resistance to proteolysis but limiting flexibility for target interactions.

- Terminal Groups : Lacks acetyl or glycinamide modifications, reducing hydrophobicity and altering pharmacokinetics.

- Applications : Used in studies of antimicrobial and anti-inflammatory activities due to its stability .

Glycyl-L-Proline

- Structure : Dipeptide (Gly-Pro) with free N- and C-termini.

- Biological Role: Acts as a collagen degradation biomarker and may influence wound healing .

N-Acetylglycyl-L-lysyl-L-prolyl-valinamide

- Structure : Tetrapeptide (Ac-Gly-Lys-Pro-Val-NH₂).

- Key Differences: Amino Acid Composition: Contains lysine (positively charged) instead of leucine, altering electrostatic interactions. Length: Extended sequence may enable broader receptor engagement but complicates synthesis and purification.

- Research Use : Explored for cardiovascular applications due to lysine’s role in nitric oxide pathways .

L-Prolinamide, Glycyl-N-[(3,4-dihydroxyphenyl)acetyl]- (9CI)

- Structure : Modified dipeptide with a 3,4-dihydroxyphenylacetyl group.

- Key Differences :

L-Lysinamide-containing Polypeptides (e.g., )

- Structure : Long peptides (e.g., 14 residues in ) with lysine, arginine, and aromatic residues.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Stability : Acetylation and terminal amidation in this compound confer superior metabolic stability compared to unmodified peptides like Glycyl-L-Proline .

- Target Specificity : Shorter peptides (e.g., di/tri-peptides) exhibit reduced off-target effects but may require structural optimization for potency.

- Delivery Challenges : Larger peptides (e.g., ) face bioavailability issues, highlighting the advantage of mid-sized compounds like this compound in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-L-prolyl-L-leucylglycinamide, and how can researchers validate their efficiency?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used due to its high yield and automation compatibility. Key steps include:

- Coupling : Use Fmoc-protected amino acids with HBTU/HOBt activation for efficient proline-leucine-glycinamide linkage .

- Acetylation : Introduce the acetyl group post-synthesis via acetic anhydride in DMF .

- Validation : Confirm purity via reverse-phase HPLC (≥95%) and structural integrity via LC-MS and -NMR spectroscopy. Compare retention times and spectral data with literature benchmarks .

Q. How should researchers characterize the purity and structural identity of this compound to ensure reproducibility?

- Methodological Answer : Employ a multi-technique approach:

- Chromatography : Use HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity .

- Spectroscopy : Analyze - and -NMR for backbone confirmation, focusing on proline’s δ-CH (1.8–2.2 ppm) and acetyl methyl protons (2.0–2.1 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass verification (expected [M+H]: ~434.5 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing literature, prioritizing peer-reviewed journals with detailed experimental protocols (e.g., Journal of Peptide Science) .

- Replication Studies : Reproduce conflicting assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .

- Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of dose-response variations, ensuring power analysis (n ≥ 3) .

Q. What experimental designs are suitable for elucidating the mechanism of action of this peptide in cellular signaling pathways?

- Methodological Answer :

- Kinetic Studies : Use fluorescence resonance energy transfer (FRET) probes to monitor real-time interactions with putative targets (e.g., GPCRs) .

- Gene Knockdown : Apply siRNA targeting candidate receptors (e.g., proline-rich tyrosine kinase 2) to validate specificity in vitro .

- Controls : Include scrambled peptide analogs and competitive inhibitors to rule out nonspecific binding .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Protocol Standardization : Document all steps in detail, including solvent batches (e.g., DMF purity ≥99.9%), stirring rates, and temperature (±0.5°C) .

- Interlab Validation : Share samples with collaborating labs for cross-testing via round-robin HPLC and NMR analyses .

- Data Sharing : Deposit raw spectral and chromatographic data in open repositories (e.g., Zenodo) for transparency .

Methodological & Analytical Considerations

Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain solutions at pH 5.0–6.5 to minimize hydrolysis of the acetyl group .

- Lyophilization : Store peptides as lyophilized powders at -80°C; reconstitute in degassed buffers to reduce oxidation .

- Stability Assays : Use accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify decomposition products .

Q. How should researchers design a comparative study to evaluate the efficacy of this peptide against structurally similar analogs?

- Methodological Answer :

- Structural Variants : Synthesize analogs with substitutions (e.g., leucine → isoleucine) or acetyl group removal .

- Functional Assays : Compare IC values in dose-response curves (e.g., inhibition of MMP-9 activity) using fluorogenic substrates .

- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity differences .

Literature & Data Validation

Q. How can researchers critically evaluate conflicting reports on the therapeutic potential of this compound?

- Methodological Answer :

- Source Assessment : Prioritize studies with rigorous peer review (e.g., Beilstein Journal of Organic Chemistry) over non-validated platforms .

- Data Triangulation : Cross-reference findings with orthogonal techniques (e.g., SPR for binding affinity if ELISA data conflict) .

- Ethical Reporting : Disclose all negative results in preclinical studies to avoid publication bias .

Experimental Documentation

Q. What are the essential elements to include in the "Methods" section for studies involving this peptide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.